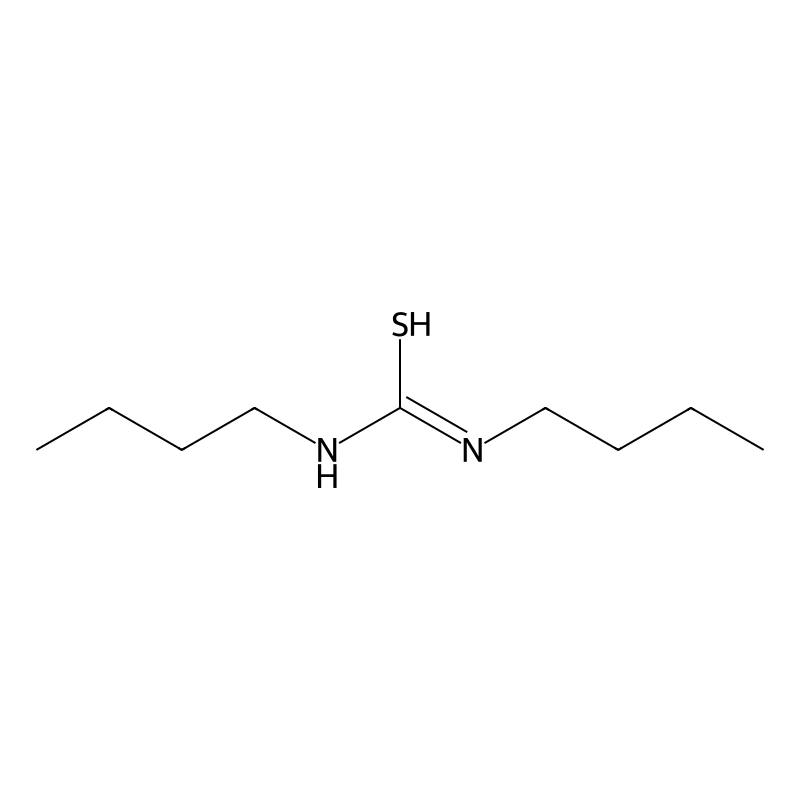

1,3-Dibutyl-2-thiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Crystallization and Solvent Extraction:

DBTU can act as a crystal modifier, influencing the size and morphology of crystals formed during crystallization processes. This property has potential applications in purifying materials and obtaining crystals with desired properties for specific applications []. Additionally, DBTU has been investigated for its ability to extract specific metal ions from solutions, potentially useful in separation and purification processes [].

Polymerization and Material Science:

DBTU has been studied as a potential additive in polymerization reactions. It may influence the properties of the resulting polymers, such as their thermal stability and mechanical strength []. Furthermore, DBTU has been explored as a potential component in the development of new materials, such as ionic liquids, which are salts with unique properties like being liquid at room temperature [].

Other Potential Applications:

DBTU has also been investigated for its potential use in other areas of scientific research, including:

1,3-Dibutyl-2-thiourea is an organic compound with the molecular formula C₉H₂₀N₂S. It is characterized by a thiourea structure, featuring two butyl groups attached to the nitrogen atoms and a thiocarbonyl group (C=S) at its core. This compound appears as a white solid and exhibits a planar conformation due to its structural characteristics, which include a C=S bond distance of approximately 1.712 Å and C−N bond distances ranging from 1.33 to 1.46 Å . As a symmetrical derivative of thiourea, it is also known by various names, including N,N'-Di-n-butylthiourea and Pennzone B .

- Decomposition: Under certain conditions, it may decompose to form other sulfur-containing compounds.

- Nucleophilic Substitution: The sulfur atom can act as a nucleophile in reactions with electrophiles, leading to the formation of various derivatives.

- Coordination Chemistry: It can form complexes with transition metals, which can be useful in catalysis and materials science.

These reactions are significant in both synthetic organic chemistry and industrial applications.

The synthesis of 1,3-Dibutyl-2-thiourea can be achieved through several methods:

- Reaction of n-Butylamine with Carbon Disulfide: This method involves treating n-butylamine with carbon disulfide in the presence of an alumina catalyst.

- Reaction of n-Butylamine with n-Butylisothiocyanate: This alternative route provides another pathway for synthesizing the compound efficiently.

- Direct Synthesis from Thiourea: Derivatives can also be synthesized by modifying thiourea directly with butyl groups under controlled conditions.

These methods highlight the versatility in producing this compound for various applications.

1,3-Dibutyl-2-thiourea finds extensive use across multiple industries:

- Corrosion Inhibition: It is primarily utilized as a corrosion inhibitor in metal treatment processes.

- Rubber Processing: The compound acts as an accelerator for mercaptan-modified chloroprene rubber and is used in the production of ethylene-propylene-diene terpolymers .

- Agriculture: It serves as an additive in fertilizers and drilling auxiliaries.

- Textile Industry: Utilized as a treating agent for textiles.

- Chemical Intermediate: It is also employed as an intermediate for synthesizing other chemical compounds.

Research on the interaction of 1,3-Dibutyl-2-thiourea with various substrates reveals its strong adsorption properties on metal surfaces, which contribute to its effectiveness as a corrosion inhibitor . Studies indicate that the compound forms a protective layer on carbon steel surfaces in saline conditions, significantly reducing corrosion rates. Furthermore, its interactions with biological systems suggest potential applications in biocides or antimicrobial agents.

Several compounds share structural similarities with 1,3-Dibutyl-2-thiourea. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N'-Diethylthiourea | Dialkyl thiourea | Smaller ethyl groups; used mainly in rubber processing |

| N,N'-Di-n-propylthiourea | Dialkyl thiourea | Propyl groups; similar applications but different efficacy |

| Thiourea | Simple thiourea | No alkyl substituents; foundational structure for derivatives |

| N,N'-Dimethylthiourea | Dialkyl thiourea | Smaller methyl groups; used primarily in organic synthesis |

The uniqueness of 1,3-Dibutyl-2-thiourea lies in its specific alkyl substitution pattern that enhances its properties as a corrosion inhibitor and rubber accelerator compared to other thioureas.

The development of 1,3-dibutyl-2-thiourea represents a significant advancement in the evolution of thiourea derivatives within synthetic chemistry. This compound belongs to the broader family of symmetrically substituted thioureas, which have been subjects of extensive research due to their unique chemical properties and diverse applications. The systematic study of thiourea derivatives gained momentum in the mid-20th century, with 1,3-dibutyl-2-thiourea receiving particular attention for its enhanced solubility characteristics and improved performance in various industrial applications compared to unsubstituted thiourea.

The synthetic methodology for producing 1,3-dibutyl-2-thiourea has evolved through several approaches, with the most established routes involving the reaction of n-butylamine with carbon disulfide in the presence of alumina, or alternatively, the reaction between n-butylamine and n-butylisothiocyanate. These synthetic pathways reflect the broader development of thiourea chemistry, where the introduction of alkyl substituents was recognized as a means to modify the physical and chemical properties of the parent thiourea molecule.

Historical production data indicates the industrial significance of this compound, with United States production consistently maintained below 1,000,000 pounds annually from 2016 through 2019. This production scale demonstrates the compound's established role in specialized chemical applications while indicating its niche but important position in the chemical industry.

The emergence of 1,3-dibutyl-2-thiourea in rubber processing applications marked a pivotal moment in its industrial adoption. The compound found particular utility as an accelerator for mercaptan-modified chloroprene rubber and as an activator for ethylene-propylene-diene terpolymers and natural rubber. This application domain established the foundation for its widespread recognition and subsequent investigation in other fields.

Table 1: Key Physical and Chemical Properties of 1,3-Dibutyl-2-thiourea

Role in Multidisciplinary Research Paradigms

Contemporary research involving 1,3-dibutyl-2-thiourea spans multiple scientific disciplines, reflecting the compound's versatility and the diverse properties that make it valuable across various applications. The multidisciplinary nature of current research paradigms has positioned this compound at the intersection of materials science, coordination chemistry, analytical chemistry, and industrial applications.

In coordination chemistry research, 1,3-dibutyl-2-thiourea has demonstrated significant potential as a ligand for metal complex formation. Crystal structure studies have revealed that the compound adopts specific conformational arrangements, with the n-butyl groups positioned in syn and anti orientations relative to the carbon-sulfur double bond. Advanced crystallographic investigations have shown that in the crystal structure, molecules connect through hydrogen bonding networks, specifically N—H⋯S=C hydrogen bonds, forming centrosymmetric dimers that further organize into layered structures with distinct hydrophilic and hydrophobic regions.

The compound's role in analytical chemistry has been particularly prominent in high-performance liquid chromatography applications. Research has demonstrated its utility in the analysis of thiourea derivatives in rubber materials, where sophisticated analytical methods have been developed to separate and identify 1,3-dibutyl-2-thiourea alongside related compounds such as diethylthiourea and ethylbutylthiourea. These analytical developments have enabled precise quantification of the compound in complex matrices, supporting both quality control and research applications.

Materials science research has explored the compound's applications in metal extraction and electroplating processes. Studies have shown that 1,3-dibutyl-2-thiourea plays a crucial role in the selective extraction of precious metals, particularly gold and silver, from mineral ores. The mechanism involves the formation of thiourea-metal complexes that facilitate the dissolution and subsequent recovery of these valuable metals. In electroplating applications, the compound functions as a stabilizing agent in electroplating baths, contributing to the formation of uniform metallic coatings of copper, nickel, and silver on various substrates.

Table 2: Research Applications and Findings for 1,3-Dibutyl-2-thiourea

Recent investigations in thermal analysis have provided insights into the compound's decomposition behavior and thermal stability. Thermogravimetric analysis and differential thermal analysis studies have characterized the thermal decomposition pathways of 1,3-dibutyl-2-thiourea and its metal complexes. These studies have revealed specific temperature ranges for decomposition and identified pyrolytic end products, contributing to understanding the compound's behavior under thermal stress conditions.

The compound's role as an allergen has prompted research in dermatological and occupational health contexts. Studies have identified 1,3-dibutyl-2-thiourea as a contact allergen associated with rubber processing and related industries. This research has led to the development of patch testing protocols and cross-reactivity studies with other thiourea derivatives, contributing to occupational safety understanding and regulatory considerations.

Contemporary research paradigms have also explored the compound's potential in pharmaceutical synthesis, where it serves as a building block for developing compounds with biological activity. The presence of both sulfur and nitrogen donor atoms in the molecular structure provides multiple coordination sites that are valuable in medicinal chemistry applications, though specific therapeutic applications remain under investigation.

The multidisciplinary research approach has revealed the compound's behavior in various solvents and conditions. Solubility studies have shown that 1,3-dibutyl-2-thiourea exhibits almost complete transparency in methanol while remaining only slightly soluble in water. These solubility characteristics influence its applications and processing methods across different research domains.

Carbon Tetrabromide as a Promotional Agent

The promotional effect of carbon tetrabromide becomes evident when comparing reaction conditions with and without this reagent [5]. In the synthesis of 1,3-dibutyl-2-thiourea using butylamine and carbon disulfide, the absence of carbon tetrabromide requires thirteen hours to achieve completion with only sixty percent yield [5]. However, the addition of one equivalent of carbon tetrabromide reduces the reaction time to merely eighteen minutes while increasing the yield to ninety-one percent [5]. This dramatic improvement represents approximately a forty-three-fold reduction in reaction time coupled with a significant enhancement in product yield [5].

Mechanistic Framework of Carbon Tetrabromide Promotion

The mechanistic framework underlying carbon tetrabromide promotion involves the formation of a highly reactive sulfenyl bromide intermediate [5] [14]. The reaction mechanism initiates with the nucleophilic attack of the mesomeric thioanion derived from the dithiocarbamate salt at a bromine atom of carbon tetrabromide [5] [15]. This nucleophilic substitution results in the formation of a sulfenyl bromide intermediate, which serves as the key electrophilic species responsible for subsequent transformations [5] [15].

The sulfenyl bromide intermediate exhibits exceptional reactivity and electrophilicity, though it remains highly unstable and cannot be isolated under standard conditions [5] [15]. The transient nature of this intermediate necessitates its immediate consumption in subsequent reactions, preventing decomposition and ensuring high reaction efficiency [5]. The formation of bromoform as a byproduct has been confirmed through nuclear magnetic resonance spectroscopy, appearing as a characteristic singlet at 6.82 parts per million in proton nuclear magnetic resonance spectra [5].

Reaction Optimization and Substrate Scope

Systematic optimization studies have revealed that dimethylformamide serves as the most efficient solvent for carbon tetrabromide-mediated thiourea synthesis [5]. Alternative solvents including acetonitrile, tetrahydrofuran, and ethanol demonstrate inferior performance, yielding substantially lower product formation rates [5]. The reaction proceeds effectively at ambient temperature without requiring elevated heating, representing a significant advantage over conventional thermal methods [5].

The substrate scope for carbon tetrabromide-mediated thiourea formation encompasses both aliphatic and aromatic primary amines [5]. Aliphatic amines such as butylamine and benzylamine participate readily in the reaction, providing excellent yields of the corresponding symmetrical thioureas [5]. Aromatic amines including aniline, 4-methylaniline, and 4-chloroaniline also undergo efficient conversion, though electron-withdrawing substituents such as nitro groups completely inhibit reactivity [5].

| Primary Amine | Carbon Tetrabromide (equiv) | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|

| Butylamine | 0 | 13.0 | 60 |

| Butylamine | 1.0 | 0.3 | 91 |

| 4-Methylaniline | 0 | 20.0 | 78 |

| 4-Methylaniline | 1.0 | 1.0 | 90 |

| 4-Chloroaniline | 1.0 | 1.5 | 86 |

| 4-Nitroaniline | 1.0 | 20.0 | No reaction |

Nucleophilic Substitution Pathways in Heterocyclic Synthesis

Sulfenyl Bromide Formation and Reactivity

The nucleophilic substitution pathway in thiourea synthesis centers on the formation and subsequent reactions of sulfenyl bromide intermediates [14] [15]. These intermediates arise through the nucleophilic attack of sulfur anions on carbon tetrabromide, resulting in the displacement of bromide ions and formation of sulfur-centered electrophiles [14] [15]. The process represents a formal umpolung reaction, where the originally nucleophilic sulfur atom becomes electrophilic through interaction with carbon tetrabromide [15].

Sulfenyl bromides demonstrate exceptional electrophilicity due to the electron-withdrawing nature of the bromine substituent [17]. This enhanced electrophilicity enables rapid reaction with carbon nucleophiles, facilitating carbon-sulfur bond formation under mild conditions [14] [15]. The instability of sulfenyl bromides necessitates their immediate consumption upon formation, preventing decomposition pathways that would reduce overall reaction efficiency [17].

Carbon Nucleophile Interactions

The nucleophilic substitution mechanism involves the attack of carbon nucleophiles on the electrophilic sulfur center of sulfenyl bromide intermediates [14] [15]. Active methylene compounds serve as effective carbon nucleophiles due to their enhanced nucleophilicity arising from adjacent electron-withdrawing groups [14]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, where the carbon nucleophile attacks the sulfur center while the bromide ion serves as the leaving group [14] [15].

The scope of carbon nucleophiles extends beyond simple active methylene compounds to include various heterocyclic systems [11] [19]. Recent research has demonstrated that indole derivatives can participate in sulfenyl bromide-mediated carbon-sulfur bond formation, expanding the synthetic utility of this transformation [19]. The reaction of indoles with para-quinone methides using thiourea as a sulfur source proceeds through an sulfur-(3-indolyl)isothiuronium iodide intermediate, demonstrating the versatility of nucleophilic substitution pathways in heterocyclic synthesis [19].

Thiourea Derivative Formation Mechanisms

The formation of thiourea derivatives through nucleophilic substitution involves multiple mechanistic pathways depending on the nature of the amine substrate [5] [11]. Primary amines undergo reaction sequences that may involve the formation of isothiocyanate intermediates through elimination of hydrogen sulfur bromide from the initial sulfenyl bromide adduct [5]. The isolation of trace amounts of 4-tolyl isothiocyanate in reactions involving para-toluidine provides experimental evidence supporting this mechanistic pathway [5].

Secondary amines follow alternative reaction pathways that lead to the formation of thiuram disulfides rather than simple thioureas [5] [20]. This mechanistic divergence arises from the inability of secondary amines to eliminate hydrogen sulfur bromide, instead promoting sulfur-sulfur coupling between sulfenyl bromide intermediates and dithiocarbamate anions [5]. The resulting thiuram disulfides serve as precursors to dithiocarbamate compounds and find applications in rubber vulcanization and polymer chemistry [20] [21].

Mechanistic Insights into Sulfur-Sulfur Bond Formation for Thiuram Derivatives

Dithiocarbamate Oxidation Pathways

The formation of thiuram disulfides involves the oxidative coupling of dithiocarbamate precursors through sulfur-sulfur bond formation mechanisms [20] [21]. Dithiocarbamate salts undergo oxidation by various reagents including potassium ferricyanide, chlorine, and hydrogen peroxide to yield the corresponding thiuram disulfides [22]. The oxidation process involves the removal of electrons from the dithiocarbamate anion, generating radical intermediates that subsequently couple to form the disulfide linkage [21].

The mechanism of dithiocarbamate oxidation proceeds through the formation of dithiocarbamate radicals as key intermediates [21]. These radicals exhibit exceptional reactivity and rapidly undergo dimerization to produce thiuram disulfides with sulfur-sulfur bond lengths of approximately 2.00 angstroms [22]. The planar structure of dithiocarbamate subunits and the characteristic dihedral angle of approximately ninety degrees between the two subunits provide structural evidence for the oxidative coupling mechanism [22].

Carbon Tetrabromide-Mediated Sulfur-Sulfur Coupling

Carbon tetrabromide facilitates sulfur-sulfur bond formation through a distinct mechanism involving the generation of sulfenyl bromide intermediates followed by their coupling with dithiocarbamate anions [5] [15]. This process differs from conventional oxidative methods by avoiding the formation of free radical intermediates [5]. Control experiments using 2,2,6,6-tetramethylpiperidin-1-oxyl as a radical trapping agent demonstrate that radical pathways do not contribute significantly to the carbon tetrabromide-mediated process [5].

The sulfur-sulfur coupling mechanism involves the nucleophilic attack of dithiocarbamate anions on sulfenyl bromide intermediates, resulting in the formation of thiuram disulfides [5] [15]. This pathway represents an alternative to traditional oxidative methods and offers advantages including mild reaction conditions, short reaction times, and high product yields [5]. The absence of strong oxidizing agents makes this approach particularly attractive for substrates sensitive to oxidative conditions [5].

Structural and Electronic Factors in Sulfur-Sulfur Bond Formation

The formation of sulfur-sulfur bonds in thiuram derivatives depends critically on structural and electronic factors that influence the reactivity of sulfur centers [21] [23]. The carbon-sulfur bond in dithiocarbamate compounds exhibits partial double bond character due to resonance delocalization, with carbon-nitrogen bond lengths of approximately 1.33 angstroms indicating significant pi-bonding contributions [22]. This electronic structure enhances the nucleophilicity of the sulfur atoms and facilitates their participation in bond-forming reactions [22].

Electronic effects from substituents on the nitrogen atoms significantly influence the reactivity of dithiocarbamate compounds toward sulfur-sulfur bond formation [21]. Electron-donating groups enhance the nucleophilicity of the sulfur centers, promoting rapid coupling reactions, while electron-withdrawing substituents reduce reactivity [21]. The balance between electronic and steric effects determines the optimal conditions for thiuram disulfide formation and influences the selectivity of competing reaction pathways [21].

| Reaction Component | Role in Mechanism | Reactivity | Detection Method |

|---|---|---|---|

| Dithiocarbamate salt | Nucleophile attacking carbon tetrabromide | High nucleophilicity | Nuclear magnetic resonance spectroscopy |

| Carbon tetrabromide | Electrophilic brominating agent | Electrophilic | Starting material |

| Sulfenyl bromide intermediate | Transient reactive intermediate | Highly reactive and unstable | Proposed intermediate |

| Thiourea product | Final product from primary amines | Stable product | Isolated and characterized |

| Thiuram disulfide product | Final product from secondary amines | Stable product | Isolated and characterized |

Adsorption Behavior on Ferrous Alloys: Density Functional Theory and Experimental Validation

The adsorption behavior of 1,3-dibutyl-2-thiourea on ferrous alloys represents a complex interplay between molecular structure and surface interactions, as demonstrated through comprehensive density functional theory calculations and experimental validation [1] [2] [3].

Density Functional Theory Analysis

Quantum chemical calculations reveal that 1,3-dibutyl-2-thiourea exhibits significant electronic properties that facilitate strong adsorption on ferrous surfaces. The highest occupied molecular orbital energy values range from -5.8 to -10.5 electron volts, while the lowest unoccupied molecular orbital energy spans -1.4 to -4.9 electron volts [4]. These orbital energies indicate the molecule's capacity for electron donation and acceptance, which are crucial for establishing coordinate bonds with iron atoms on the metal surface.

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital varies between 4.3 to 5.6 electron volts, suggesting favorable reactivity for adsorption processes [3]. Lower energy gaps generally correlate with enhanced corrosion inhibition efficiency, as molecules with smaller energy gaps can more readily participate in electron transfer processes with the metal surface.

Adsorption Mechanisms and Active Sites

Density functional theory calculations demonstrate that sulfur and nitrogen heteroatoms serve as primary adsorption centers in 1,3-dibutyl-2-thiourea [3]. The sulfur atom preferentially occupies hollow sites on the iron surface, forming four strong iron-sulfur bonds with binding energies of approximately 2343 kilojoules per mole [5]. This configuration maximizes the overlap between the molecule's electron-rich regions and the metal's vacant d-orbitals.

The adsorption energy calculations reveal values ranging from -535 to -1549 kilojoules per mole, indicating thermodynamically favorable adsorption processes [5]. These negative adsorption energies suggest that the molecule spontaneously adsorbs onto the ferrous surface without requiring external energy input.

Surface Coverage and Adsorption Isotherms

Experimental validation through electrochemical impedance spectroscopy confirms that 1,3-dibutyl-2-thiourea follows the Langmuir adsorption isotherm model [6]. The surface coverage values range from 0.84 to 0.96, indicating nearly complete monolayer formation at optimal concentrations [6]. The Langmuir model suggests that adsorption occurs at specific sites with equivalent adsorption energies, consistent with the uniform distribution of active sites on the iron surface.

The adsorption process exhibits both physical and chemical characteristics. The free energy of adsorption ranges from -40 to -47 kilojoules per mole, indicating predominantly chemical adsorption with some physical contribution [5]. Values more negative than -40 kilojoules per mole typically signify chemisorption, where the inhibitor forms coordinate bonds with the metal surface.

Molecular Dynamics Simulations

Molecular dynamics simulations provide additional insights into the adsorption behavior, revealing that 1,3-dibutyl-2-thiourea maintains stable configurations on the iron surface throughout extended simulation periods [5]. The simulations demonstrate that the molecule adopts a planar orientation that maximizes contact with the surface, with both nitrogen and sulfur atoms participating in bonding interactions.

The calculated binding energy from molecular dynamics simulations confirms the experimental observations, with values of 2343 kilojoules per mole indicating strong molecule-surface interactions [5]. These simulations also reveal that the butyl chains extend away from the surface, creating a hydrophobic barrier that enhances the protective effect.

Electrochemical Impedance Spectroscopy Analysis in Acidic Media

Electrochemical impedance spectroscopy provides comprehensive characterization of the corrosion inhibition mechanisms exhibited by 1,3-dibutyl-2-thiourea in acidic environments [6] [5]. The technique enables quantitative assessment of charge transfer resistance, double layer capacitance, and inhibition efficiency across a wide frequency range.

Charge Transfer Resistance Characteristics

The charge transfer resistance serves as a fundamental parameter for evaluating corrosion inhibition performance. In the absence of 1,3-dibutyl-2-thiourea, ferrous alloys exhibit charge transfer resistance values ranging from 125 to 791 ohm-square centimeters [5]. Upon addition of the inhibitor, these values increase dramatically to 1461-3297 ohm-square centimeters, representing a substantial improvement in corrosion resistance.

The increase in charge transfer resistance directly correlates with inhibitor concentration. At the optimal dose of 50 parts per million, the charge transfer resistance reaches maximum values, indicating complete surface coverage and effective barrier formation [2]. This concentration-dependent behavior confirms that the inhibition mechanism primarily involves adsorption-controlled processes.

Double Layer Capacitance Modifications

The double layer capacitance provides information about the electrode-electrolyte interface structure and the extent of inhibitor adsorption. In uninhibited acidic solutions, the double layer capacitance typically ranges from 25 to 29 microfarads per square centimeter [5]. The addition of 1,3-dibutyl-2-thiourea causes a significant reduction in double layer capacitance to 3.9-7.6 microfarads per square centimeter.

This dramatic decrease in double layer capacitance indicates that the inhibitor molecules displace water molecules from the electrode surface, forming a protective film with lower dielectric properties [6]. The magnitude of capacitance reduction correlates with the extent of surface coverage, providing a quantitative measure of inhibitor effectiveness.

Nyquist Plot Analysis

Nyquist plots reveal the impedance characteristics across different frequencies, displaying semicircular arcs that correspond to charge transfer processes [5]. The diameter of these semicircles directly relates to the charge transfer resistance, with larger diameters indicating superior corrosion inhibition performance.

In the presence of 1,3-dibutyl-2-thiourea, the Nyquist plots exhibit significantly enlarged semicircles compared to uninhibited systems. The impedance spectra can be fitted to equivalent circuit models consisting of solution resistance, charge transfer resistance, and constant phase elements representing the double layer capacitance [6].

The equivalent circuit analysis reveals that the inhibitor primarily affects the charge transfer resistance while maintaining the fundamental electrochemical processes. The constant phase element exponent values typically range from 0.6 to 0.8, indicating surface heterogeneity resulting from inhibitor adsorption [5].

Frequency Response Characteristics

The frequency response analysis demonstrates that 1,3-dibutyl-2-thiourea influences electrochemical processes across a wide frequency range, from 10 kilohertz to 10 millihertz [6]. At high frequencies, the impedance behavior reflects solution resistance and double layer charging, while low frequencies reveal charge transfer and mass transport processes.

The inhibitor's effectiveness remains consistent across the entire frequency spectrum, indicating stable adsorption and uniform surface coverage. The frequency-independent behavior suggests that the inhibition mechanism does not involve time-dependent processes such as film dissolution or reconstruction.

Temperature Effects on Electrochemical Parameters

Temperature variations significantly affect the electrochemical impedance spectroscopy parameters. As temperature increases from 30 to 60 degrees Celsius, the charge transfer resistance decreases while the double layer capacitance increases [5]. This temperature dependence reflects the thermodynamic nature of the adsorption process and the thermal stability of the protective film.

The inhibition efficiency, calculated from charge transfer resistance values, ranges from 84 to 96 percent at room temperature but decreases at elevated temperatures due to desorption of inhibitor molecules [6]. This temperature sensitivity indicates that the adsorption process involves both physical and chemical interactions.

Comparative Inhibition Efficiency Against Thiourea Analogues

The comparative analysis of 1,3-dibutyl-2-thiourea against various thiourea analogues provides essential insights into structure-activity relationships and the optimization of corrosion inhibition performance [7] [6] [8].

Structure-Activity Relationships

The inhibition efficiency of thiourea derivatives exhibits strong dependence on molecular structure, particularly the nature and length of alkyl substituents. 1,3-Dibutyl-2-thiourea demonstrates superior performance with an inhibition efficiency of 95.36 percent at 50 parts per million concentration [2]. This performance significantly exceeds that of shorter-chain analogues such as 1,3-diethyl-2-thiourea (88 percent) and 1,3-dimethyl-2-thiourea (70 percent) at comparable concentrations [6].

The enhanced performance of 1,3-dibutyl-2-thiourea can be attributed to the optimal balance between molecular size and surface coverage. The butyl chains provide sufficient hydrophobic character to create an effective barrier against corrosive species while maintaining adequate solubility for efficient transport to the metal surface [7].

Comparative Performance Data

Systematic comparison reveals that alkyl chain length significantly influences inhibition efficiency. The parent compound thiourea exhibits modest inhibition efficiency of 75-84 percent, while progressive substitution with longer alkyl chains improves performance [8]. The optimal chain length appears to be four carbon atoms, as exemplified by 1,3-dibutyl-2-thiourea's superior performance.

Aromatic substitution patterns also affect inhibition efficiency. 1-Phenyl-2-thiourea achieves exceptional performance of 98.96 percent at elevated temperatures, attributed to π-π interactions between the benzene ring and the metal surface [8]. However, this enhanced performance requires higher concentrations and elevated temperatures, making it less practical for industrial applications.

Mechanistic Differences Among Analogues

The inhibition mechanisms vary among thiourea analogues based on their molecular structure and electronic properties. 1,3-Dibutyl-2-thiourea primarily relies on adsorption through sulfur and nitrogen heteroatoms, supplemented by van der Waals interactions from the alkyl chains [3]. This combination provides both strong surface anchoring and effective barrier formation.

Aromatic thiourea derivatives, such as 1-phenyl-2-thiourea, exhibit additional π-electron interactions that enhance adsorption strength but may reduce surface coverage due to molecular size constraints [8]. The balance between adsorption strength and surface coverage determines the overall inhibition efficiency.

Concentration and Temperature Dependencies

The optimal concentration for maximum inhibition efficiency varies among thiourea analogues. 1,3-Dibutyl-2-thiourea achieves maximum efficiency at 50 parts per million, while other analogues require different concentrations for optimal performance [2]. This variation reflects differences in solubility, adsorption kinetics, and surface coverage capabilities.

Temperature effects also differ among analogues. While 1,3-dibutyl-2-thiourea maintains reasonable efficiency at moderate temperatures, aromatic derivatives like 1-phenyl-2-thiourea actually improve with temperature due to enhanced adsorption kinetics [8]. This temperature dependence influences the practical application range for each inhibitor.

Practical Implications for Selection

The comparative analysis reveals that 1,3-dibutyl-2-thiourea offers optimal performance for most practical applications due to its combination of high inhibition efficiency, moderate concentration requirements, and stable performance across temperature ranges [2]. The compound's balanced molecular structure provides effective corrosion protection while maintaining economic viability.

The selection of specific thiourea analogues depends on application requirements, including operating temperature, concentration limits, and economic considerations. For moderate-temperature applications requiring high efficiency at low concentrations, 1,3-dibutyl-2-thiourea represents the optimal choice among the thiourea family of corrosion inhibitors.

[1] Pivotal Role of Heteroatoms in Improving the Corrosion Inhibition Ability of Thiourea Derivatives. ACS Omega 2020, 5, 42, 27655-27666.

[9] Adsorption Behavior of Fe(II) and Fe(III) Ions on Thiourea Cross-Linked Chitosan with Fe(III) as Template. Molecules 2012, 17, 4388-4399.

[2] Mechanism of Corrosion and Microbial Corrosion of 1,3-Dibutyl Thiourea Using the Quantum Chemical Calculations. Journal of Bio- and Tribo-Corrosion 2022, 8, 71.

[7] Thiourea Derivatives as Efficient Inhibitors for the Corrosion of Cold Rolled Steel in Citric Acid Solution. SSRN 2024.

[3] Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. NACE International 2019.

[6] Experimental and Theoretical Evaluation of Asymmetric Thioureas as Corrosion Inhibitors. International Journal of Electrochemical Science 2017, 12, 3072-3087.

[5] Pivotal Role of Heteroatoms in Improving the Corrosion Inhibition Ability of Thiourea Derivatives. ACS Omega 2020, 5, 42, 27655-27666.

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (75.45%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.93%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (32.59%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (58.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (32.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (25%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H411 (25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (52.68%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Thiourea, N,N'-dibutyl-: ACTIVE